molecular formula C12H20N2O3 B1193917 Diberal CAS No. 2964-06-9

Diberal

Cat. No.: B1193917
CAS No.: 2964-06-9
M. Wt: 240.3 g/mol
InChI Key: KXHLANWWTKSOMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production of this compound typically follows these steps:

Chemical Reactions Analysis

Diberal undergoes various chemical reactions, including:

Scientific Research Applications

Diberal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diberal involves its interaction with gamma-aminobutyric acid (GABA) receptors. Depending on the enantiomer used, this compound can either enhance or inhibit the function of GABA receptors. The (+)-isomer of this compound has convulsant action, while the (−)-isomer exhibits anticonvulsant properties. The differences in pharmacological profiles between the enantiomers are attributed to variations in hydrogen bond formation at the binding sites .

Comparison with Similar Compounds

Diberal is compared with other barbiturates such as pentobarbital and phenobarbital. Unlike this compound, which can have both convulsant and anticonvulsant properties, pentobarbital and phenobarbital primarily exhibit anticonvulsant effects. The unique property of this compound to act as either a convulsant or anticonvulsant depending on the enantiomer used sets it apart from other barbiturates .

Similar Compounds

    Pentobarbital: A barbiturate with primarily anticonvulsant properties.

    Phenobarbital: Another barbiturate used for its anticonvulsant effects.

    Secobarbital: Known for its sedative and hypnotic properties.

Properties

IUPAC Name

5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHLANWWTKSOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6592-90-1 (mono-hydrochloride salt)
Record name 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301031188
Record name 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2964-06-9
Record name 5-(1,3-Dimethylbutyl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2964-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diberal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBERAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31E1HC8I46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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